molecular formula C9H14N2O2S B13082486 2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide

2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide

Cat. No.: B13082486
M. Wt: 214.29 g/mol
InChI Key: JGXQENIPYNTEJY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, an ethane chain, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide typically involves the reaction of 3,5-dimethylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpyridin-2-yl)ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)ethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7-5-8(2)9(11-6-7)3-4-14(10,12)13/h5-6H,3-4H2,1-2H3,(H2,10,12,13)

InChI Key

JGXQENIPYNTEJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCS(=O)(=O)N)C

Origin of Product

United States

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